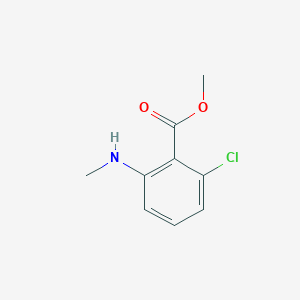

2-Chloro-6-methylamino-benzoic acid methyl ester

概要

説明

2-Chloro-6-methylamino-benzoic acid methyl ester is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63400 . It is also known by other names such as methyl 2-chloro-6-methylaminobenzoate .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylamino-benzoic acid methyl ester consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 199.04000 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-6-methylamino-benzoic acid methyl ester are not detailed in the literature, esters like it generally undergo reactions such as hydrolysis .科学的研究の応用

Synthetic Pathways and Intermediate Compounds

Spectroscopic Analysis for Structure Elucidation

Spectroscopic studies, including FT-IR and NMR, are pivotal in analyzing the structural and spectral properties of salicylic acid derivatives, providing insights into the similarities and differences among various benzoic acid derivatives. Such studies not only contribute to a better understanding of molecular structures but also facilitate the design of molecules with desired chemical properties (Milena Jadrijević-Mladar Takač & Dražen Vikić Topić, 2004).

Polycondensation and Polymer Synthesis

Research into the polycondensation of aromatic polyamides illustrates the potential of benzoic acid esters in the synthesis of polymers with low polydispersities. These studies open pathways for the development of new materials with specific mechanical and chemical properties, such as block copolymers of N-alkylated poly(m-benzamide) and poly(p-benzamide), demonstrating the applicability of these compounds in material science and engineering (Ryuji Sugi et al., 2005).

Crystal Structure Analysis

The determination of crystal structures of benzoic acid derivatives through X-ray crystallography provides crucial information on molecular conformations and intermolecular interactions, essential for the design of compounds with specific functions. Such studies have significant implications in various fields, including pharmaceuticals and materials science, by informing the synthesis of more effective and stable compounds (I. Azumaya et al., 2003).

Biological Activity and Drug Development

The exploration of the biological activity of benzoic acid derivatives, including antimicrobial and cytotoxic effects, underscores the potential of these compounds in drug discovery and development. For example, derivatives synthesized from benzoic acid have been screened for antimicrobial activity, showing significant effects against various pathogens, which could lead to the development of new antibacterial and antifungal agents (M. Al-Omar & A. Amr, 2010).

作用機序

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to carbon–carbon bond formation, given its potential use in suzuki–miyaura coupling reactions .

Result of Action

Given its potential use in suzuki–miyaura coupling reactions, it may play a role in facilitating carbon–carbon bond formation .

特性

IUPAC Name |

methyl 2-chloro-6-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11-7-5-3-4-6(10)8(7)9(12)13-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAWGTMGDCIXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-6-(methylamino)benzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

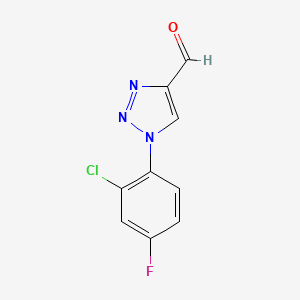

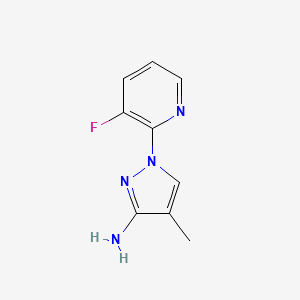

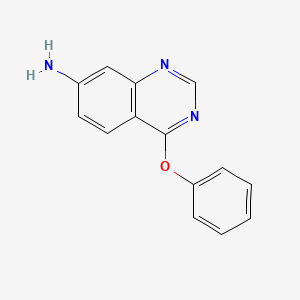

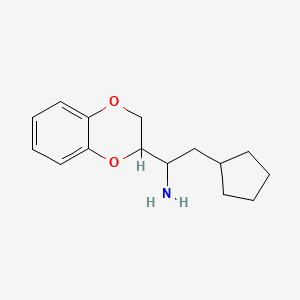

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)

![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)